(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights and Synthesis
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the molecular arrangement and comparison with similar structures. These studies shed light on the compound's conformation and potential interactions with biological targets (Galushchinskiy, Slepukhin, & Obydennov, 2017). Furthermore, the synthesis of related thiazolidinone derivatives, including the compound , involves nucleophilic substitution and Knoevenagel condensation, highlighting its synthetic accessibility and the potential for structural modification to enhance biological activity (PansareDattatraya & Devan, 2015).
Antimicrobial Activity
A significant application of this compound and its derivatives is in the realm of antimicrobial activity. Rhodanine-3-acetic acid-based amides and esters, closely related to the compound of interest, have been synthesized and characterized for potential antimicrobial agents against a variety of bacterial and fungal pathogens. Notably, these derivatives have shown activity against mycobacteria, with specific compounds exhibiting high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017). This suggests a promising avenue for the development of new antimicrobial agents leveraging the structural backbone of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide.
Anticancer Potential
The exploration of thiazolidinone derivatives for anticancer applications has revealed that certain compounds exhibit promising anticancer activities. For instance, a series of 4-thiazolidinone derivatives has been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials, with some compounds demonstrating significant activity against various cancer cell lines (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016). This indicates the compound's structural moiety could be instrumental in designing new anticancer agents.
Molecular Structure and Reactivity
Research into the molecular structure, electronic properties, and reactivity parameters of thiazolidine derivatives, including this compound, has been conducted to understand better its potential interactions with biological targets. These studies involve density functional theory (DFT) calculations to elucidate the compound's molecular geometry, electronic structure, and reactivity, providing a theoretical foundation for its biological activity and potential as a therapeutic agent (Maurya, Yadav, & Kumar, 2019).
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-25-14-5-3-13(4-6-14)11-15-17(23)21(18(26)27-15)12-16(22)19-20-7-9-24-10-8-20/h3-6,11H,2,7-10,12H2,1H3,(H,19,22)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYGKKZRGULDP-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.